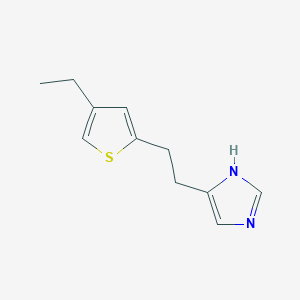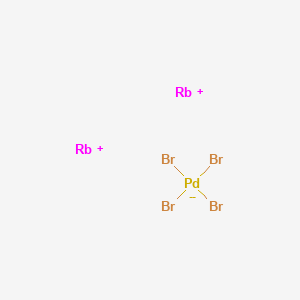
rubidium(1+);tetrabromopalladium(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium(1+);tetrabromopalladium(2-) is a coordination compound consisting of rubidium cations and tetrabromopalladium anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rubidium(1+);tetrabromopalladium(2-) can be synthesized through the reaction of rubidium bromide with palladium(II) bromide in an aqueous solution. The reaction typically involves dissolving rubidium bromide and palladium(II) bromide in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of rubidium(1+);tetrabromopalladium(2-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction parameters to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
Análisis De Reacciones Químicas
Types of Reactions
Rubidium(1+);tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental palladium.
Substitution: Ligand exchange reactions can occur, where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Elemental palladium or lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Rubidium(1+);tetrabromopalladium(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of rubidium(1+);tetrabromopalladium(2-) involves its ability to participate in redox reactions and coordinate with various ligands. The palladium center can undergo oxidation and reduction, facilitating catalytic processes. The rubidium cations help stabilize the overall structure of the compound, enhancing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium(1+);tetrabromopalladium(2-)
- Sodium(1+);tetrabromopalladium(2-)
- Cesium(1+);tetrabromopalladium(2-)
Uniqueness
Rubidium(1+);tetrabromopalladium(2-) is unique due to the presence of rubidium cations, which impart distinct chemical properties compared to other alkali metal analogs. The larger ionic radius of rubidium compared to potassium and sodium can influence the compound’s solubility, stability, and reactivity. Additionally, rubidium’s lower electronegativity compared to cesium can affect the electronic properties of the compound, making it suitable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
Br4PdRb2 |
|---|---|
Peso molecular |
596.97 g/mol |
Nombre IUPAC |
rubidium(1+);tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Clave InChI |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
SMILES canónico |
Br[Pd-2](Br)(Br)Br.[Rb+].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


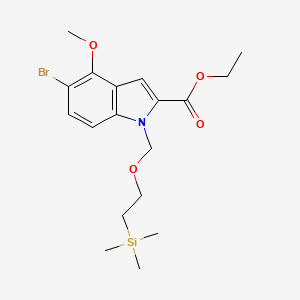
![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)
![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
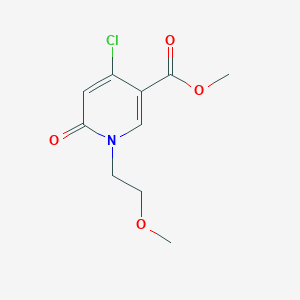
![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)
![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
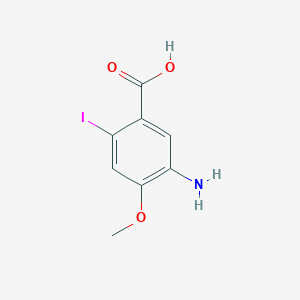
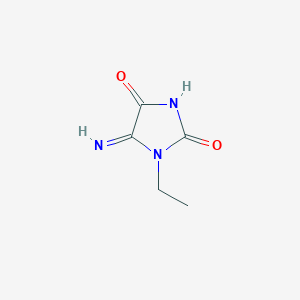
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
